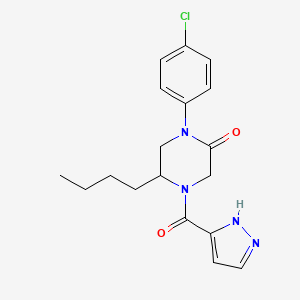

4-(2-chlorobenzyl)-N-(3-pyridinylmethylene)-1-piperazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves microwave-assisted methods and nucleophilic aromatic substitution reactions, which enable the rapid generation of heteroaryl ether core structures. Techniques such as MW-assisted nucleophilic aromatic substitution (S(N)Ar) reactions have been utilized for the synthesis of similar compounds, showing high yields and efficiency (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of analogous compounds has been explored through X-ray crystallography, revealing conformational details such as twisted chair and envelope structures in piperidine and pyrrolidine rings, respectively. These structures are stabilized by intermolecular hydrogen bonds, illustrating the importance of molecular geometry in understanding the compound's properties (Sundar et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving related piperazine compounds include carbonylation reactions at a C-H bond, which are catalyzed by Rh4(CO)12, highlighting the reactivity and potential for functional group modification of the piperazine ring (Ishii et al., 1997).

Physical Properties Analysis

The synthesis and characterization of similar compounds have provided insights into their physical properties, such as solubility and thermal stability. Poly(piperazinenaminonitriles), for example, exhibit limited solubility in dipolar aprotic solvents and lower thermal stability compared to poly(piperazinamides), indicating the influence of molecular structure on physical properties (Moore & Kaur, 1997).

Chemical Properties Analysis

The chemical properties of related compounds have been investigated through the synthesis of derivatives, such as allosteric enhancers of the A1 adenosine receptor, demonstrating the ability to modify the compound for specific biological activities. The nature of substituents on the phenyl ring attached to the piperazine significantly influences the allosteric enhancer activity, showing the compound's versatility in medicinal chemistry applications (Romagnoli et al., 2008).

科学的研究の応用

Synthesis and Coordination Properties

Research has explored the synthesis and coordination properties of related piperazine derivatives, demonstrating their versatility in forming complexes with metal ions or as ligands in various chemical reactions. For instance, a study by Niu et al. (2001) detailed the synthesis of a piperazine–pyridine ligand and its coordination polymer with Hg2+, showcasing the ligand's ability to form a linear structure and engage in coordination with metal ions, which could have implications for materials science and catalysis Niu et al., 2001.

Ligand Synthesis for Porphyrin Platforms

Silva et al. (2011) utilized piperazine and 1,2-diaminobenzene to synthesize tetradentate ligands on a porphyrin platform, providing insights into the synthesis of ligands with N4 and O4 coordination sites. This research is significant for the development of conjugates with varied spectroscopic properties, potentially useful in bioimaging and sensing applications Silva et al., 2011.

Anticancer and Antibacterial Applications

Bondock and Gieman (2015) synthesized new 2-chloro-3-hetarylquinolines, evaluating their antibacterial and anticancer activities. Their findings suggest potential applications of similar compounds in developing treatments against various bacterial infections and cancers Bondock & Gieman, 2015.

Drug Delivery Systems

Mattsson et al. (2010) discussed the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlighting the synthesis of host-guest systems for drug delivery applications. This research points to the potential of using complexation strategies to improve the solubility and therapeutic efficacy of hydrophobic drugs Mattsson et al., 2010.

Structural Dynamics and Coordination Chemistry

Hawes et al. (2016) explored the coordination chemistry and structural dynamics of a flexible piperazine-derived ligand, demonstrating its use in synthesizing a series of coordination polymer materials. This work contributes to the understanding of how flexible ligands can influence the properties and functionalities of coordination polymers, which are of interest in materials science and catalysis Hawes et al., 2016.

特性

IUPAC Name |

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-3-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4/c18-17-6-2-1-5-16(17)14-21-8-10-22(11-9-21)20-13-15-4-3-7-19-12-15/h1-7,12-13H,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZASMPSWHWZVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-3-ylmethanimine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl cyano[(2,5-dimethoxyphenyl)hydrazono]acetate](/img/structure/B5589113.png)

![7-[2-fluoro-4-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589120.png)

![(4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5589135.png)

![methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5589140.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5589154.png)

![2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5589167.png)

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)

![(3R*,4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5589196.png)

![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)